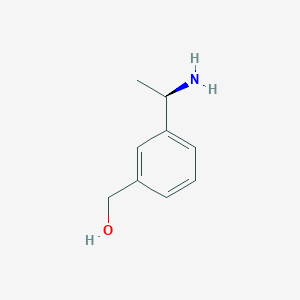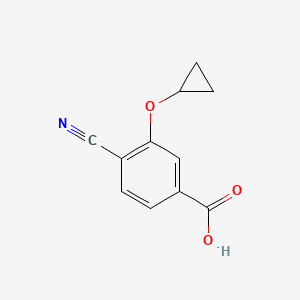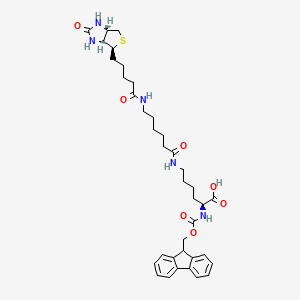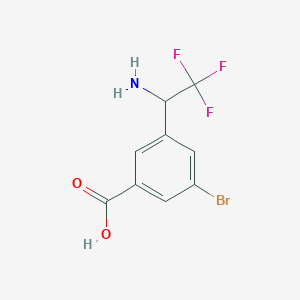![molecular formula C20H13ClN4O6 B14807681 N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B14807681.png)
N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form N-(3-chlorobenzoyl)-3-aminobenzoic acid. The final step involves the nitration of this intermediate using a mixture of concentrated sulfuric acid and nitric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: Formation of N-(3-{[(3-aminophenyl)amino]carbonyl}phenyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-chlorobenzoic acid and 3,5-dinitroaniline.
Scientific Research Applications
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic properties.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules.
Mechanism of Action
The mechanism by which N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide exerts its effects involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme, blocking its activity and thereby disrupting the biological pathway it regulates. This can lead to the inhibition of cancer cell growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(3-bromophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide
- N-(3-{[(3-fluorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide
- N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide
Uniqueness
N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-3,5-dinitrobenzamide is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and binding affinity to biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C20H13ClN4O6 |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H13ClN4O6/c21-14-4-2-6-16(10-14)23-19(26)12-3-1-5-15(7-12)22-20(27)13-8-17(24(28)29)11-18(9-13)25(30)31/h1-11H,(H,22,27)(H,23,26) |
InChI Key |
RVCBNWGJERMNIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B14807599.png)
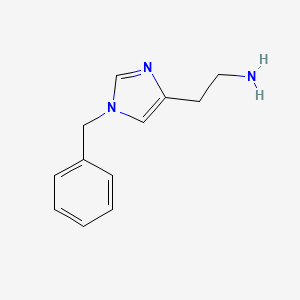
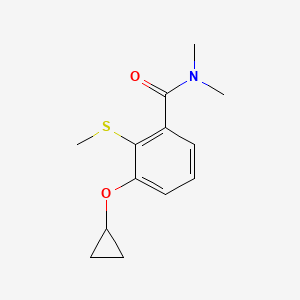
![5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(2S)-2-methoxy-4-morpholinyl]-a-Llyxo-hexopyranosyl]oxy]-, (8S,10S)-](/img/structure/B14807608.png)
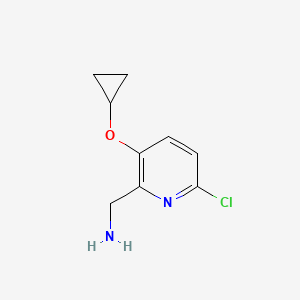
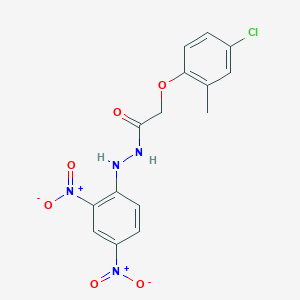
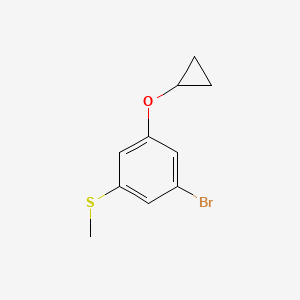
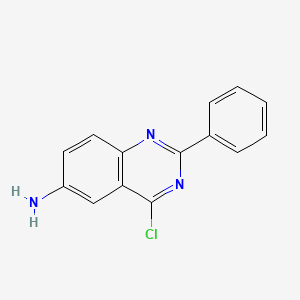
![[(Benzyloxy)carbonyl]{[4-(dimethyliminio)-1(4H)-pyridinyl]sulfonyl}azanide](/img/structure/B14807625.png)
